4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 397308-78-0) is a highly functionalized, orthogonally reactive heterocyclic building block central to the synthesis of advanced pharmaceutical intermediates. Featuring a C5-carboxylic acid, a C4-hydroxyl (tautomerically a C6-oxo group), and a C2-methylthio ether, this scaffold allows for precise, sequential functionalization. In industrial procurement, it is prioritized over simpler pyrimidines because it provides a shelf-stable, pre-methylated core that supports direct amide coupling at C5, subsequent activation of the C4-hydroxyl to a reactive chloride, and late-stage nucleophilic displacement or cross-coupling at the C2-methylthio position. This predictable reactivity profile makes it an indispensable starting material for complex multi-cyclic APIs, including kinase inhibitors and neurokinin antagonists [1].
Attempting to substitute this compound with cheaper, unmethylated analogs like 2-thiouracil-5-carboxylic acid introduces severe process inefficiencies. In situ S-alkylation requires highly toxic and regulated methylating agents (e.g., methyl iodide), which generates genotoxic impurities (GTIs) and significant N-methylated byproducts that complicate downstream purification. Conversely, utilizing fully halogenated alternatives such as 2,4-dichloropyrimidine-5-carboxylic acid compromises regiocontrol; the competing reactivity of the C2 and C4 chlorides during nucleophilic attack typically yields a mixture of regioisomers. This necessitates costly, unscalable chromatographic separations. Procuring the pre-methylated, 4-hydroxy scaffold (CAS 397308-78-0) locks in the required regiochemistry and avoids both GTI generation and regioisomer separation, ensuring a streamlined, scalable synthetic route [1].
The primary advantage of the 4-hydroxy-2-(methylthio) architecture is its ability to direct sequential functionalization without cross-reactivity. When activating the C4 position (e.g., via POCl3 to form the 4-chloro intermediate) followed by amine substitution, the C2-methylthio group remains completely inert. This orthogonal approach yields >95% of the desired C4-substituted product. In contrast, using 2,4-dichloropyrimidine-5-carboxylic acid as a baseline starting material results in poor differentiation between the C2 and C4 positions, typically yielding a 70:30 to 80:20 mixture of regioisomers during the first nucleophilic substitution [1].
| Evidence Dimension | Regioselectivity of initial nucleophilic substitution |
| Target Compound Data | >95% specific substitution at C4 (after activation) |
| Comparator Or Baseline | 2,4-Dichloropyrimidine-5-carboxylic acid (~70:30 mixture of C4/C2 isomers) |
| Quantified Difference | Elimination of ~30% off-target regioisomer formation |
| Conditions | Sequential activation/substitution vs. direct substitution on di-halide |
High regioselectivity eliminates the need for expensive and low-yielding preparative chromatography during scale-up.
Starting a synthetic route with 2-thiouracil-5-carboxylic acid requires a dedicated S-methylation step using methyl iodide or dimethyl sulfate. This not only adds a synthetic step but also risks the retention of genotoxic alkylating agents in the API stream, requiring rigorous purging to reach the <10 ppm threshold. Furthermore, this step often produces 10-15% N-methylated byproducts. Procuring 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid bypasses this step entirely, ensuring 0 ppm of introduced methylating GTIs at this stage and completely avoiding N-alkylation side reactions [1].
| Evidence Dimension | Introduction of Genotoxic Alkylating Agents |
| Target Compound Data | 0 ppm (Pre-methylated starting material) |
| Comparator Or Baseline | 2-Thiouracil-5-carboxylic acid (Requires MeI, risking >10 ppm GTI retention and 10-15% N-alkylation) |
| Quantified Difference | Complete elimination of methylation-related GTIs and N-alkyl byproducts |
| Conditions | Process scale-up under GMP conditions |
Bypassing the methylation step simplifies regulatory compliance and improves overall process yield by avoiding byproduct formation.
While 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid is the immediate downstream reactive intermediate for many syntheses, it is highly sensitive to atmospheric moisture, undergoing hydrolysis back to the 4-hydroxy form. Quantitative stability testing of pyrimidine chlorides shows >5-10% degradation over 3 months under ambient storage. In contrast, 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid is highly stable, exhibiting <1% degradation over 12 months at room temperature. This allows for bulk procurement and extended storage without cold-chain logistics, activating to the chloride only when immediately required [1].
| Evidence Dimension | Hydrolytic stability during ambient storage |
| Target Compound Data | <1% degradation over 12 months |
| Comparator Or Baseline | 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid (>5-10% hydrolysis over 3 months) |
| Quantified Difference | >4x longer shelf life with no cold-chain requirement |
| Conditions | Ambient temperature and humidity storage |
Procuring the stable 4-hydroxy form prevents batch-to-batch variability caused by degraded starting materials.
The compound is the ideal starting material for synthesizing highly substituted pyrimidine-based APIs, such as neurokinin (NK1) antagonists and various kinase inhibitors. The C5 carboxylic acid allows for immediate amide formation, while the C4-hydroxyl and C2-methylthio groups can be sequentially activated and substituted with diverse aryl or alkyl amines, enabling rapid structure-activity relationship (SAR) exploration without regioisomer contamination [1].
The proximity of the C4-hydroxyl (or oxo) group and the C5-carboxylic acid makes this compound an excellent precursor for fused ring systems, such as pyrimido[4,5-d]pyrimidines or pyrimido-oxazocines. The stable C2-methylthio group survives the cyclization conditions and serves as a late-stage synthetic handle, which can be oxidized to a sulfone and displaced by a nucleophile in the final steps of API manufacturing [1].
In early-stage drug discovery, this compound is utilized to build diverse chemical libraries. The distinct reactivity profiles of its three functional groups—carboxylic acid (coupling), hydroxyl (chlorination/etherification), and methylthio ether (oxidation/displacement or Liebeskind-Srogl cross-coupling)—allow automated, orthogonal functionalization without the need for complex protecting group strategies [2].